molecular formula C16H24BNO4 B2911136 2-(N-Cbz-Amino)ethylboronic acid pinacol ester CAS No. 2377607-52-6

2-(N-Cbz-Amino)ethylboronic acid pinacol ester

Cat. No. B2911136
CAS RN: 2377607-52-6
M. Wt: 305.18
InChI Key: ZUSPEKHIVXYOJH-UHFFFAOYSA-N
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Description

2-(N-Cbz-Amino)ethylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377607-52-6. Its molecular weight is 305.18 and its IUPAC name is benzyl (2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.18 .

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “2-(N-Cbz-Amino)ethylboronic acid pinacol ester”, also known as “Benzyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate”. Below is a comprehensive analysis focusing on unique applications:

Drug Delivery Systems

Phenylboronic acid pinacol ester functionalized reactive oxygen species (ROS)-responsive drug delivery systems have been developed using structural modifications. This application involves encapsulating drugs like curcumin in nanoparticles for targeted delivery .

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied, with kinetics dependent on substituents in the aromatic ring and influenced by pH levels. This is crucial for pharmacological applications where stability is a concern .

Asymmetric Synthesis

Organoboron compounds, including boronic acid pinacol esters, are significantly utilized in asymmetric synthesis. They provide access to diverse molecules with high enantioselectivity through transformations into various functional groups .

Stability Analysis

Boronic acid pinacol esters serve as model compounds in studying the stability of boronate esters in different alcohols using techniques like LCMS. This application is essential for understanding the behavior of these compounds under various conditions .

Catalysis

These compounds are used as substrates in palladium-catalyzed reactions such as methylation of heteroaryl boronate esters using iodomethane. This application highlights their role in facilitating chemical transformations .

Borylation and Hydroboration

Boronic acid pinacol esters are used for borylation at the benzylic C-H bond of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

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Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Mechanism of Action

Target of Action

The primary target of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester, also known as Benzyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable . The susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the pH of the environment . These factors can impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .

properties

IUPAC Name

benzyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)10-11-18-14(19)20-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSPEKHIVXYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate

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